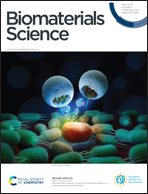Fast functionalization of ultrasound microbubbles using strain promoted click chemistry
Biomaterials Science Pub Date: 2018-01-19 DOI: 10.1039/C8BM00004B
Abstract
Functionalization of microbubbles (MBs) is a difficult issue due to their unstable nature. Here we report a fast and versatile method using a strain promoted alkyne–azide cycloaddition (SPAAC) click reaction for microbubble functionalization. An azadibenzocyclooctyne (DBCO) group was first introduced onto the MB surface and then an azide group into the desired ligand. Without any initiators or catalysts, essential click ligation occurred within 1 min and a majority of the reaction completed in 5 min at 37 °C. This fast ligation shortens the microbubble reaction time and preserves essential amounts of microbubbles for further in situ imaging and delivery of therapeutics.

Recommended Literature
- [1] Poster list
- [2] Topographically-patterned porous membranes in a microfluidic device as an in vitro model of renal reabsorptive barriers
- [3] Enforced liquid crystalline properties of dibenzo[a,c]phenazine dimer and self assembly†
- [4] Organic reactions without an organic medium . Utilization of perfluorotriethylamine as a reaction medium
- [5] Spotlight on the ligand: luminescent cyclometalated Pt(iv) complexes containing a fluorenyl moiety†
- [6] Three dimensional models of the potential energy of triatomic systems
- [7] Correction: Nanometer-level high-accuracy molding using a photo-curable silicone elastomer by suppressing thermal shrinkage
- [8] Water-soluble thienoviologen derivatives for imaging bacteria and antimicrobial photodynamic therapy†
- [9] The maiden report of a fluorescent-colorimetric sensor for expeditious detection of bifluoride ion in aqueous media†
- [10] A quasi-3D Sb2S3/reduced graphene oxide/MXene (Ti3C2Tx) hybrid for high-rate and durable sodium-ion batteries†










